AV-153
Overview
Description
AV-153 is a complex organic compound often used as a building block in organic synthesis. It is known for its role in the preparation of various biologically active compounds and its applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AV-153 typically involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
AV-153 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It serves as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
AV-153 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of AV-153 involves its interaction with specific molecular targets and pathways. It can act as a hydrogen source in reductive amination and conjugate reduction, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
Uniqueness
AV-153 is unique due to its specific structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
sodium;3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6.Na/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2;/h11,15H,5-6H2,1-4H3,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBROLRZEUAZZAL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)[O-])C(=O)OCC)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NNaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181737 | |
Record name | 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27296-05-5 | |
Record name | AV 153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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